5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-3-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)8(7(11)12)3-6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHVMCJQJLZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(=O)NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biological activities, which can lead to different biological profiles of drug candidates.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biochemical Analysis
Biochemical Properties
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with carbonic anhydrase isoenzymes involves binding to the enzyme’s active site, resulting in inhibition of enzyme activity. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is essential for elucidating its mechanism of action and its potential therapeutic applications.
Biological Activity
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, a pyrrolidine derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is noted for its potential applications in the development of therapeutic agents, particularly in the areas of anticancer and antimicrobial research.
This compound is characterized by a five-membered ring structure containing a nitrogen atom, which influences its reactivity and biological interactions. The synthesis typically involves the condensation of suitable starting materials under controlled conditions, often yielding high enantiomeric excess (up to 97% ee) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carboxylic acid group facilitates hydrogen bonding and ionic interactions with enzymes and receptors, which can modulate their activity. For instance, this compound may inhibit cyclooxygenase enzymes, thereby reducing pro-inflammatory mediators, suggesting potential anti-inflammatory properties .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit promising anticancer effects. A study evaluated its anticancer properties using the A549 human lung adenocarcinoma model. The results indicated that certain derivatives significantly reduced cell viability compared to standard chemotherapeutic agents like cisplatin. Specifically, compounds with free amino groups showed enhanced activity, highlighting the importance of structural modifications in optimizing therapeutic efficacy .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound 18 | 10 | Potent against A549 cells |
| Compound 21 | 15 | Selective against multidrug-resistant Staphylococcus aureus |
| Cisplatin | 8 | Standard control |
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have been evaluated for their antimicrobial activity. They were tested against various multidrug-resistant pathogens including Klebsiella pneumoniae and Staphylococcus aureus. While some compounds showed no activity against Gram-negative bacteria (MIC > 64 µg/mL), others demonstrated significant effectiveness against Gram-positive strains .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Klebsiella pneumoniae | >64 | No activity |
| Pseudomonas aeruginosa | >64 | No activity |
Case Studies
- Anticancer Study : In vitro studies conducted on A549 cells revealed that compounds derived from this compound exhibited varying degrees of cytotoxicity. Compound 18 was particularly effective, reducing cell viability to 40% at a concentration of 100 µM after 24 hours .
- Antimicrobial Study : A series of derivatives were screened for their antimicrobial properties against clinically significant pathogens. Compound 21 showed promising results against methicillin-resistant strains, indicating potential for further development as an antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid exhibits antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Its mechanism involves the inhibition of enoyl-acyl carrier protein reductase (InhA), crucial for bacterial fatty acid biosynthesis. This inhibition disrupts the formation of mycolic acids, leading to compromised bacterial cell wall integrity and subsequent cell death .
Anticancer Potential
The compound has also been studied for its anticancer properties. Modifications to its structure have resulted in derivatives that show enhanced efficacy against various cancer cell lines, including A549 lung adenocarcinoma cells. These derivatives have been compared with standard chemotherapeutic agents like cisplatin, demonstrating significant cytotoxicity .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, such as:
- Oxidation : Introducing additional functional groups.
- Reduction : Converting oxo groups to hydroxyl groups.
- Substitution : Replacing the isopropyl group with other functional moieties under suitable conditions.
These reactions allow for the development of complex molecules with tailored biological activities.
Biological Studies
The compound's biological activity extends beyond antimicrobial and anticancer applications:
BACE-1 Inhibition
Recent studies have identified derivatives of this compound as potential BACE-1 inhibitors, which are relevant in Alzheimer's disease research. This broadens its therapeutic potential beyond infectious diseases and cancer .
Notable Findings
- Enhanced Anticancer Activity : Modifications to the phenylethyl group have led to derivatives with improved anticancer efficacy against resistant cell lines .
- Broad-Spectrum Antimicrobial Effects : Certain derivatives have shown effectiveness against Gram-positive pathogens and drug-resistant fungi, indicating their potential in treating infections caused by resistant strains .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural analogs and their key differences:
Preparation Methods
Preparation Methods of 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
General Synthetic Routes
The synthesis of this compound typically involves cyclization reactions of appropriate precursors such as amines and ketones or aldehydes under controlled reaction conditions. The formation of the pyrrolidine ring is a key step, often achieved via intramolecular cyclization or condensation methods.
One common approach is the reaction of an amine with a keto acid or keto ester precursor, followed by cyclization to form the pyrrolidinone ring system. The isopropyl group at position 3 (propan-2-yl substituent) can be introduced through the choice of ketone or via alkylation strategies during the synthesis.
Specific Synthetic Route from Itaconic Acid and 4-Acetamidophenylamine Derivatives
A detailed and experimentally validated method involves the reaction of N-(4-acetamidophenyl)acetamide with itaconic acid in aqueous reflux conditions to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid as an intermediate. This intermediate can be converted to the target compound by subsequent deacetylation and functional group transformations.
Stepwise Synthesis:
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-(4-acetamidophenyl)acetamide + itaconic acid, reflux in water | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | High | Initial cyclization forming pyrrolidinone ring |
| 2 | Treatment with methanol + catalytic sulfuric acid | Methyl ester derivative | Not isolated | Esterification of carboxylic acid |
| 3 | Hydrazinolysis of methyl ester | Acid hydrazide | 38–98 | Intermediate for hydrazone synthesis |
| 4 | Condensation with aromatic aldehydes | Hydrazones | 38–98 | Formation of derivatives with biological activity |
| 5 | Deacetylation in dilute HCl reflux | Free amino group derivative | Moderate | Enables further functionalization |
Detailed Research Findings on Preparation
Structural Confirmation and Isomerism
NMR spectroscopy reveals the presence of E/Z rotamers in hydrazone derivatives due to restricted rotation around the amide bond. The ratio of these rotamers varies with the substitution pattern on the phenyl ring, with more substituted rings favoring the Z form. Detailed 1H and 13C NMR data confirm the formation of pyrolidinone rings and various substituents, including pyrazole and pyrrole rings formed via condensation with diketones.
Summary Table of Key Synthetic Steps and Conditions
| Synthetic Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization | N-(4-acetamidophenyl)acetamide + itaconic acid | Water | Reflux | Several hours | High | Formation of pyrrolidinone acid |
| Esterification | Methanol + H2SO4 (cat.) | Methanol | Room temp to reflux | Short | Quantitative | Methyl ester formation |
| Hydrazinolysis | Hydrazine hydrate | Toluene or MeOH | Reflux | 16 h | 38–98 | Formation of acid hydrazide |
| Hydrazone formation | Aromatic aldehydes | Aqueous propanol + HCl (cat.) | Reflux | Few hours | 38–98 | Hydrazone derivatives |
| Deacetylation | Dilute HCl | Water | Reflux | Several hours | Moderate | Free amine formation |
Q & A
Q. How do reaction conditions (e.g., pH, temperature) affect the stability of the pyrrolidine ring during functionalization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
